molecular formula C4H7NO4 B1284250 L-Aspartic acid-13C4,15N CAS No. 202468-27-7

L-Aspartic acid-13C4,15N

Cat. No. B1284250
M. Wt: 138.07 g/mol
InChI Key: CKLJMWTZIZZHCS-NYTNKSBQSA-N
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Description

L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .


Molecular Structure Analysis

The molecular structure of L-Aspartic acid-13C4,15N is represented by the linear formula HO213C13CH213CH (15NH2)13CO2H . It has a molecular weight of 138.07 .


Physical And Chemical Properties Analysis

L-Aspartic acid-13C4,15N is a solid substance with a molecular weight of 138.07 . It should be stored at room temperature away from light and moisture .

Scientific Research Applications

1. Biosynthetic Pathway Elucidation

L-Aspartic acid-13C4,15N has been instrumental in uncovering biosynthetic pathways. In a study on fusaric acid biosynthesis, acetate and aspartate isotopically labeled with 13C and 15N were used to trace the pathway, revealing insights into how various carbon and nitrogen sources contribute to the synthesis of fusaric acid in Fusarium oxysporum. The 13C-labeling patterns were critical for understanding the metabolic processes involved (Desaty et al., 1968).

2. Understanding Protein Modification

In the context of protein modification, L-Aspartic acid-13C4,15N plays a significant role. A study in 2020 focused on deamidation, a protein modification process, where asparagine deamidation creates various L-aspartic acid isoforms. The presence of 13C and 15N in L-Aspartic acid helped in distinguishing these isoforms in complex biological samples, a critical step in understanding protein behavior in aging and degenerative diseases (Sze et al., 2020).

3. Enzymatic Mechanism Investigation

L-Aspartic acid-13C4,15N has been used to investigate the chemical mechanisms of enzymes. In a study on Escherichia coli aspartate transcarbamylase, 13C and 15N isotope effects were measured to understand the enzyme's chemical mechanism. This research provided insights into how the enzyme facilitates the deprotonation of L-aspartate, contributing to our understanding of enzyme catalysis and regulation (Parmentier et al., 1992).

4. Biomedical Material Development

In another application, L-Aspartic acid-13C4,15N was used in the synthesis of novel hydrogels based on starch and L-aspartic acid. These hydrogels, characterized by their temperature-responsive swelling behavior and pH sensitivity, have potential applications in delivery systems, highlighting the versatility of L-Aspartic acid-13C4,15N in material science (Vakili & Rahneshin, 2013).

5. Fossil Amino Acid Contamination Evaluation

L-Aspartic acid-13C4,15N also serves as a tool in paleobiology. A study used delta 13C values of L-Aspartic acid enantiomers to assess the presence of amino acid contaminants in Quaternary land snails. This approach, relying on isotopic analysis, is crucial for verifying the authenticity of amino acids in ancient biological samples (Engel et al., 1994).

6. Influence on Calcium Carbonate Crystal Formation

Research on biomineralization utilized L-Aspartic acid-13C4,15N to study the influence of aspartic acid on calcium carbonate crystal formation. The study demonstrated how L-Aspartic acid alone could induce transformations between different forms of calcium carbonate, providing insights into biological mineral formation processes (Tong et al., 2004).

7. Antibiotic Effectiveness Assessment

L-Aspartic acid-13C4,15N was used in studying the cross-linking of cell walls in Bacillus subtilis. This study, which involved labeling cell-wall peptidoglycan with isotopic L-aspartic acid, provided insights into the effect of antibiotics like cephalothin on bacterial cell walls (Forrest et al., 1991).

8. Heavy Metal Ion Removal

In a novel application, poly(amide-hydrazide-imide)s containing L-aspartic acid were synthesized, demonstrating their ability to adsorb heavy metal ions like Pb and Cd. This research showcases the potential of L-Aspartic acid-13C4,15N in environmental remediation technologies (Vakili et al., 2015).

Safety And Hazards

L-Aspartic acid-13C4,15N may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if swallowed or absorbed through the skin .

Future Directions

L-Aspartic acid-13C4,15N is a valuable tool for NMR investigations to probe the structure, dynamics, and binding of biological macromolecules . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes.

properties

IUPAC Name

(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-NYTNKSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584443
Record name L-(~13~C_4_,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid-13C4,15N

CAS RN

202468-27-7
Record name L-(~13~C_4_,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
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150 g
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30 g
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Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
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ammonium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TM Baumann - 2021 - mediatum.ub.tum.de
In this thesis, mechanisms of immune suppression in tumors were studied. MDSCs transferred the reactive dicarbonyl methylglyoxal in direct cell-contact to CD8+ T cells, thereby …
Number of citations: 2 mediatum.ub.tum.de

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